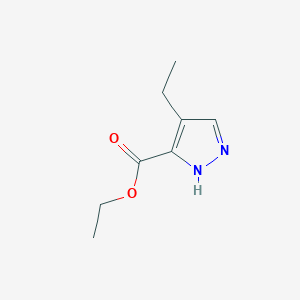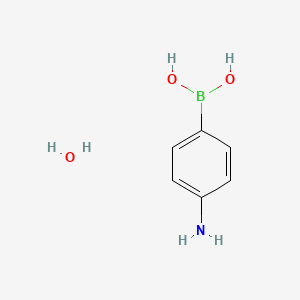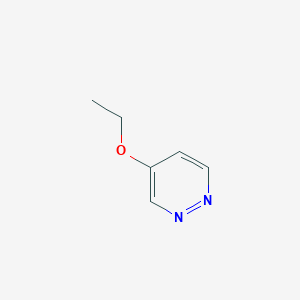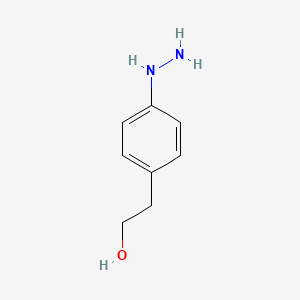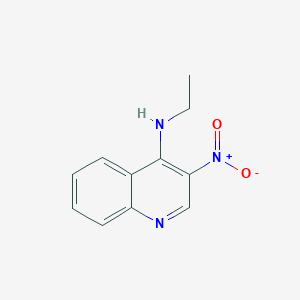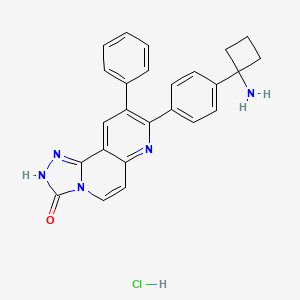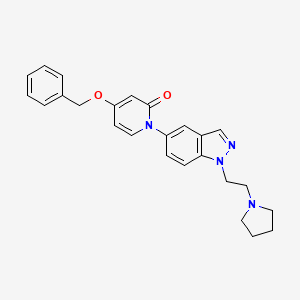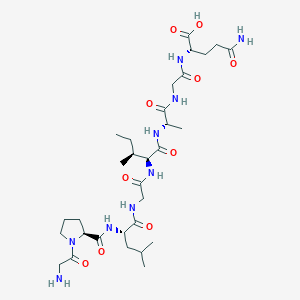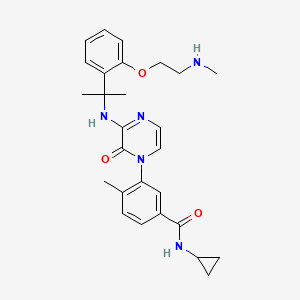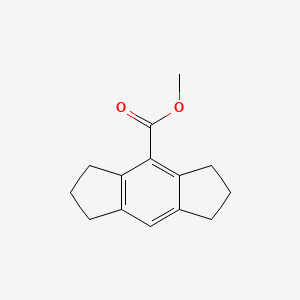![molecular formula C9H14N4O5 B3181696 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one CAS No. 105330-94-7](/img/structure/B3181696.png)
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Descripción general
Descripción
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one is a useful research compound. Its molecular formula is C9H14N4O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agriculture and Pesticide Development
Triazine derivatives, such as those related to the specified compound, have been extensively used in agriculture. These compounds are foundational in developing plant protection products, including insecticides, fungicides, and plant growth regulators. The broad application of triazine derivatives in agriculture underscores their importance in enhancing crop resilience and productivity. The use of these compounds extends to the development of retardants to suppress stem and shoot growth, as well as nitrification inhibitors for nitrogen fertilizers, demonstrating their versatile role in modern agricultural practices (Nazarov et al., 2021).
Medical Applications
In the medical field, triazine derivatives have been utilized to create various pharmaceuticals, showcasing their therapeutic potential. For instance, compounds like furazonal, derived from triazine, exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and are effective in treating conditions like dysentery and salmonellosis. Additionally, triazine derivatives have been used to formulate cardiological drugs, such as thiotriazoline and cardiotril, which offer anti-ischemic and membrane-stabilizing effects. These applications highlight the critical role of triazine derivatives in developing medications with diverse therapeutic benefits (Nazarov et al., 2021).
Material Science and Industrial Applications
Triazine derivatives have found applications in material science and various industrial sectors. Their involvement in producing heat-resistant polymers and products with fluorescent properties underscores their importance in material science. These compounds contribute to the development of advanced materials with specialized applications, ranging from biotechnology to energy and chemistry. The production of ionic liquids from triazine derivatives further illustrates their utility in creating materials with unique properties, essential for various technological applications (Nazarov et al., 2021).
Environmental Science
In environmental science, triazine derivatives have been explored for their potential in water treatment and pollution mitigation. The structural similarity of the specified compound to triazine derivatives suggests potential applications in addressing environmental concerns. Advanced oxidation processes (AOPs) have been employed to degrade contaminants like acetaminophen in aqueous media, indicating the relevance of triazine derivatives in environmental remediation efforts. By contributing to the development of effective water treatment solutions, these compounds play a crucial role in protecting aquatic ecosystems and ensuring the sustainability of water resources (Qutob et al., 2022).
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c1-3-11-8(10)12-9(17)13(3)7-6(16)5(15)4(2-14)18-7/h4-7,14-16H,2H2,1H3,(H2,10,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHKGVIFQLKTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



